Lysine-méthotrexate

Vue d'ensemble

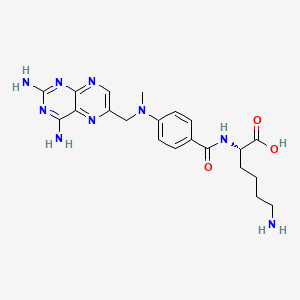

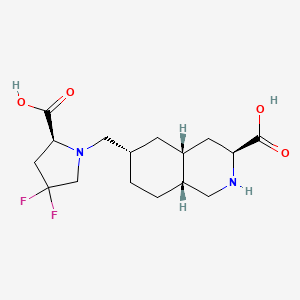

Description

Lysine-methotrexate is a conjugate of the amino acid lysine and the chemotherapeutic agent methotrexate. This compound is designed to enhance the delivery of methotrexate to specific tissues, particularly the brain, by leveraging the endogenous transport systems of lysine. Methotrexate is a folate antagonist that interrupts DNA synthesis, making it a widely used anticancer drug. its poor permeability across the blood-brain barrier limits its application in treating brain tumors. The conjugation with lysine aims to improve methotrexate’s brain availability and therapeutic efficacy .

Applications De Recherche Scientifique

Lysine-methotrexate has several scientific research applications, including:

Chemistry: Used as a model compound to study conjugation reactions and the stability of amide linkages.

Biology: Investigated for its ability to enhance the delivery of methotrexate to the brain and other tissues.

Medicine: Explored as a potential treatment for brain tumors and other cancers with poor methotrexate permeability.

Industry: Utilized in the development of targeted drug delivery systems and novel chemotherapeutic agents

Mécanisme D'action

Target of Action

Lysine-Methotrexate is a conjugate of the anticancer drug Methotrexate (MTX) and the amino acid Lysine . The primary target of Methotrexate is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition leads to the suppression of inflammation and prevention of cell division .

Mode of Action

Methotrexate competitively inhibits DHFR, an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to a decrease in purine and pyrimidine synthesis, inhibiting cell proliferation, especially in cells like T-lymphocytes . The conjugation of Methotrexate with Lysine enhances its delivery to the brain by capitalizing on the endogenous transport system of Lysine at the blood-brain barrier .

Biochemical Pathways

Methotrexate impacts the expression and activity of conserved metabolic pathways . It alters the human gut microbiota, leading to shifts in the gut microbiota associated with the clinical drug response . Methotrexate also interrupts the DNA synthesis, which has been widely used in many forms of cancer .

Pharmacokinetics

It’s known that methotrexate has poor permeability across the blood-brain barrier (bbb), making it unsuitable for brain tumor applications . The conjugation of Methotrexate with Lysine improves its brain availability and scope of application .

Result of Action

The molecular and cellular effects of Lysine-Methotrexate involve reducing cell proliferation, increasing the rate of apoptosis of T cells, altering the expression of cellular adhesion molecules, influencing the production of cytokines, and affecting humoral responses and bone formation . The conjugate significantly increases the level of Methotrexate in the brain when compared with the pharmacokinetic parameter of the parent drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lysine-Methotrexate. For instance, the gut microbiota can be altered by Methotrexate, which can impact the drug’s response . .

Analyse Biochimique

Biochemical Properties

Lysine-Methotrexate interacts with several enzymes, proteins, and other biomolecules. Methotrexate, a component of the conjugate, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme for intracellular folate metabolism . This inhibition leads to decreased levels of tetrahydrofolate coenzymes, resulting in the inhibition of thymidylate and DNA biosynthesis, as well as purine biosynthesis .

Cellular Effects

Lysine-Methotrexate has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase the level of methotrexate in the brain, suggesting an enhanced ability to cross the blood-brain barrier . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism within the brain.

Molecular Mechanism

The molecular mechanism of Lysine-Methotrexate primarily involves the action of methotrexate. Methotrexate inhibits dihydrofolate reductase, thereby disrupting the synthesis of DNA, RNA, thymidylates, and proteins . This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Temporal Effects in Laboratory Settings

Methotrexate, a component of the conjugate, has been shown to have a half-life of about 7 hours following oral, subcutaneous, or intramuscular dosage .

Dosage Effects in Animal Models

The effects of Lysine-Methotrexate at different dosages in animal models have not been extensively studied. Methotrexate, a component of the conjugate, has been shown to have varying effects at different dosages. For instance, a dosage of 25 mg/kg (once, intraperitoneally) and 2.5 mg/kg (3-time subcutaneously) of methotrexate are considered good choices for developing a mucositis animal model .

Metabolic Pathways

Lysine-Methotrexate likely participates in several metabolic pathways due to the presence of methotrexate. Methotrexate is involved in the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .

Transport and Distribution

Lysine-Methotrexate is likely transported and distributed within cells and tissues via specific transporters. Methotrexate, a component of the conjugate, is known to require transporters for its movement across cell membranes due to its low lipid solubility .

Subcellular Localization

Methotrexate, a component of the conjugate, is known to exert its effects primarily in the cytoplasm where it inhibits dihydrofolate reductase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lysine-methotrexate is synthesized by conjugating methotrexate with L-lysine through an amide linkage. The process involves the following steps:

Activation of Methotrexate: Methotrexate is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

Conjugation with Lysine: The activated methotrexate is then reacted with L-lysine in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form the lysine-methotrexate conjugate.

Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a pure product.

Industrial Production Methods

Industrial production of lysine-methotrexate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of methotrexate and lysine are reacted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

Purification and Quality Control: The crude product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

Lysine-methotrexate undergoes various chemical reactions, including:

Hydrolysis: The amide bond between lysine and methotrexate can be hydrolyzed under acidic or basic conditions, releasing free methotrexate.

Oxidation and Reduction: Methotrexate can undergo oxidation and reduction reactions, although these are less common in the conjugated form.

Substitution: The amino groups in lysine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the amide bond.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a typical reaction for lysine-methotrexate.

Substitution: Electrophilic reagents such as acyl chlorides can react with the amino groups in lysine.

Major Products

Hydrolysis: Free methotrexate and lysine.

Oxidation and Reduction: Various oxidized or reduced forms of methotrexate.

Substitution: Substituted lysine derivatives.

Comparaison Avec Des Composés Similaires

Lysine-methotrexate can be compared with other similar compounds, such as:

Methotrexate: The parent compound, which has limited brain permeability.

Methotrexate-polyethylene glycol (PEG) Conjugates: These conjugates improve methotrexate’s solubility and circulation time but may not enhance brain delivery as effectively as lysine-methotrexate.

Methotrexate-dendrimer Conjugates: These conjugates use dendrimers to enhance delivery and reduce toxicity but have different pharmacokinetic profiles compared to lysine-methotrexate

Lysine-methotrexate is unique in its ability to leverage the endogenous transport systems of lysine to enhance methotrexate’s brain delivery, making it a promising candidate for treating brain tumors and other cancers with poor methotrexate permeability .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJQLWAFDLUGV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001221 | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-56-3 | |

| Record name | Lysine-methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid](/img/structure/B1675705.png)

![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)

![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)

![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)

![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)

![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)

![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)

![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)